molecular formula C9H20ClNO B1484730 2,2-Dimethyl-3-(oxolan-2-yl)propan-1-amine hydrochloride CAS No. 2098062-73-6

2,2-Dimethyl-3-(oxolan-2-yl)propan-1-amine hydrochloride

Cat. No. B1484730
CAS RN: 2098062-73-6
M. Wt: 193.71 g/mol
InChI Key: JDNVBEFWPOHTEW-UHFFFAOYSA-N
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Description

2,2-Dimethyl-3-(oxolan-2-yl)propan-1-amine hydrochloride (also known as DMOP) is a synthetic organic compound with a wide range of applications in scientific research. This compound was first synthesized in the 1970s and since then has been used in a variety of research applications. DMOP is a white crystalline solid with a melting point of 127-129°C and a boiling point of 166-168°C. It is soluble in water and is used in a variety of laboratory experiments and applications.

Scientific Research Applications

Medicinal Chemistry: Synthesis of Bioactive Molecules

2,2-Dimethyl-3-(oxolan-2-yl)propan-1-amine hydrochloride: is utilized in medicinal chemistry for the synthesis of bioactive molecules. Its structure serves as a building block in the construction of complex compounds with potential therapeutic effects. The compound’s ability to introduce a tetrahydrofuran moiety into pharmacologically active molecules makes it valuable for drug design and discovery efforts .

Organic Chemistry: Chiral Amine Synthesis

In organic chemistry, this compound is used for the synthesis of chiral amines. The presence of the oxolan (tetrahydrofuran) ring and the amine group allows for stereoselective reactions, which are crucial for creating enantiomerically pure substances. These chiral amines are essential for the production of various pharmaceuticals .

Pharmacology: Reference Standards for Drug Testing

Pharmacologically, 2,2-Dimethyl-3-(oxolan-2-yl)propan-1-amine hydrochloride can be employed as a reference standard in drug testing. High-quality reference standards are necessary to ensure the accuracy and reliability of pharmaceutical testing, and this compound provides a benchmark for analytical methods .

Neuroscience: Neurotransmitter Receptor Research

In neuroscience, this compound’s amine group is of interest for studying neurotransmitter receptor interactions. It can be used to mimic or interfere with the action of natural neurotransmitters, aiding in the understanding of neurological pathways and potential treatments for neurodegenerative diseases .

Materials Science: Organic Synthesis of Functional Materials

In materials science, the compound finds application in the organic synthesis of functional materials. Its chemical structure can be incorporated into polymers or small molecules that form part of electronic devices, sensors, or other advanced materials .

Biology: Molecular Probes

Lastly, in biology, 2,2-Dimethyl-3-(oxolan-2-yl)propan-1-amine hydrochloride can be used to create molecular probes. These probes can bind to specific biological targets, allowing researchers to track biological processes, interactions, and the localization of molecules within cells .

properties

IUPAC Name

2,2-dimethyl-3-(oxolan-2-yl)propan-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H19NO.ClH/c1-9(2,7-10)6-8-4-3-5-11-8;/h8H,3-7,10H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDNVBEFWPOHTEW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CC1CCCO1)CN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H20ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,2-Dimethyl-3-(oxolan-2-yl)propan-1-amine hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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